molecular formula C11H15NO2S B3241004 2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid CAS No. 14510-18-0

2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid

Cat. No.: B3241004
CAS No.: 14510-18-0
M. Wt: 225.31 g/mol
InChI Key: RHAPIQQNFJCBPR-UHFFFAOYSA-N
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Description

Chemical Classification and Structural Context within Modified Amino Acids

2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid is a non-proteinogenic α-amino acid. Amino acids are organic compounds characterized by the presence of both an amino (-NH₂) and a carboxylic acid (-COOH) functional group. explorationpub.com The subject compound is classified as a modified amino acid, specifically a derivative of the proteinogenic amino acid L-cysteine. creative-proteomics.com

Structurally, it is an α-amino-β-sulfanylpropanoic acid. The core scaffold is propanoic acid with an amino group at the α-carbon (carbon-2). The key modification is at the β-carbon (carbon-3), where a sulfur atom (a sulfanyl (B85325) group, also known as a thioether linkage) connects the amino acid backbone to a 2-phenylethyl group. This S-alkylation of the cysteine side chain replaces the hydrogen of the thiol group with the phenylethyl moiety, fundamentally altering its steric and electronic properties compared to its parent amino acid, cysteine. researchgate.netwikipedia.org The presence of the thioether group is a defining characteristic, placing it in a class of compounds explored for their unique chemical reactivity and biological potential. nih.govresearchgate.netwikipedia.org

Table 1: Chemical Identification of this compound Data sourced from PubChem CID 20244796. eurpepsoc.com

Identifier Value
Molecular Formula C₁₁H₁₅NO₂S
Molecular Weight 225.31 g/mol
IUPAC Name This compound
SMILES C1=CC=C(C=C1)CCSCC(C(=O)O)N
InChI Key RHAPIQQNFJCBPR-UHFFFAOYSA-N

Historical Perspectives and Emerging Significance of Sulfanyl-substituted Amino Acid Derivatives in Academic Inquiry

The history of sulfanyl-substituted amino acids begins with the discovery of their parent molecule. In 1810, William Hyde Wollaston first isolated a substance from urinary calculi he named "cystic oxide." masterorganicchemistry.com This was later identified as the disulfide-linked dimer of cysteine, named cystine. nih.gov The monomer, cysteine, was subsequently identified in 1884 by Eugen Baumann after reducing cystine. nih.goveurpepsoc.com This laid the groundwork for over a century of research into the roles of sulfur-containing amino acids in protein structure and function, where cysteine's thiol group is crucial for forming disulfide bridges that stabilize protein conformations. researchgate.netmdpi.com

For decades, research focused primarily on the natural proteinogenic sulfur-containing amino acids, cysteine and methionine. However, academic inquiry has increasingly turned toward synthetic and naturally occurring S-substituted cysteine derivatives. The emerging significance of these molecules stems from the diverse biological activities and chemical utilities they possess. For example, naturally occurring derivatives like S-allyl-L-cysteine (SAC) from garlic have been extensively studied for their antioxidant and neuroprotective effects. nih.gov This has spurred interest in synthesizing other S-substituted analogs to explore structure-activity relationships. researchgate.netnih.gov

The thioether linkage, which is a key feature of this compound, is more resistant to reduction than the disulfide bond found in cystine. nih.gov This property is of high interest in peptide chemistry, where replacing disulfide bridges with stable thioether linkages can improve the stability of peptide-based therapeutics. nih.gov The unique reactivity of the cysteine thiol group makes it a prime target for site-selective chemical modifications in proteins and peptides, further driving research into its derivatives for applications in bioconjugation and drug development. explorationpub.com

Overview of Current Research Trajectories and Gaps for α-Amino-β-sulfanylpropanoic Acid Scaffolds

Current research on α-amino-β-sulfanylpropanoic acid scaffolds, the structural class to which this compound belongs, is multifaceted and expanding into several key areas.

Current Research Trajectories:

Peptide and Protein Chemistry: A major trajectory is the incorporation of these scaffolds into peptides to enhance their structural stability and biological activity. Replacing labile disulfide bonds with robust thioether bridges is a key strategy for developing more durable peptide therapeutics. nih.gov Furthermore, the unique reactivity of the cysteine thiol allows for specialized "stapling" techniques to lock peptides into specific conformations and for site-selective bioconjugation to create antibody-drug conjugates or other targeted therapies. explorationpub.com

Drug Discovery and Development: The scaffold is being actively explored in the development of enzyme inhibitors. For instance, thioester derivatives of amino acids have shown promise as potent inhibitors of metallo-β-lactamases, enzymes that confer antibiotic resistance to bacteria. nih.gov The synthesis of diverse libraries of S-substituted cysteine derivatives allows for the screening and identification of new drug candidates with a range of potential therapeutic applications. researchgate.net

Materials Science and Chemical Biology: Researchers are leveraging the chemistry of thioether-containing amino acids to create novel biomaterials. For example, polymers functionalized with thioether groups can be designed to be oxidation-responsive, changing their properties (e.g., from hydrophobic to hydrophilic) under specific physiological conditions. wikipedia.org In chemical biology, synthetic thiol-derived amino acids are being used to expand the scope of chemical protein synthesis, enabling access to modified proteins that cannot be produced through recombinant methods. frontiersin.orgnih.gov

Identified Research Gaps:

Synthetic Methodologies: While many methods exist for synthesizing S-substituted cysteine derivatives, significant challenges remain. Accessing α,α-disubstituted α-amino acids with this scaffold is particularly difficult due to steric constraints. nih.gov There is a need for more efficient, stereoselective, and scalable synthetic routes. A notable gap exists in late-stage, on-resin synthesis methods that can overcome the chemical lability of certain thioether linkages during solid-phase peptide synthesis. frontiersin.org

Biological Understanding: The biological activity and metabolic fate of many synthetic α-amino-β-sulfanylpropanoic acid derivatives are largely unknown. While naturally occurring analogs like those from garlic are well-studied, a comprehensive understanding of how synthetic modifications (such as the phenylethyl group) affect cellular uptake, metabolism, and potential bioactivity is often lacking. nih.gov

Diversity of Applications: The full potential of this scaffold is likely underexplored. While applications in peptide chemistry and inhibitor design are prominent, further research is needed to explore their utility in other areas, such as organocatalysis, nanotechnology, and the development of advanced functional materials. The development of new screening platforms could help uncover novel applications for the vast number of derivatives that can be synthesized. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(2-phenylethylsulfanyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c12-10(11(13)14)8-15-7-6-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAPIQQNFJCBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCSCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Advanced Methodologies for the Synthesis of 2 Amino 3 2 Phenylethyl Sulfanyl Propanoic Acid

Chemo-Synthetic Approaches

The chemical synthesis of 2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid requires precise control over bond formation and stereochemistry. Various strategies have been developed to achieve high yields and optical purity.

Strategies for Carbon-Sulfur Bond Formation

The creation of the thioether linkage is a critical step in the synthesis of S-substituted cysteine derivatives. The two primary methods for this transformation are the nucleophilic substitution of halides and thiol-ene additions.

Nucleophilic Substitution of Halides: This is a widely employed and classical method for forming carbon-sulfur bonds. The reaction typically involves the S-alkylation of a cysteine derivative with a suitable electrophile, in this case, a 2-phenylethyl halide (e.g., 2-phenylethyl bromide or chloride). The thiol group of cysteine, being a soft nucleophile, readily attacks the electrophilic carbon of the halide, displacing the leaving group.

The reaction is generally carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion. The choice of base and solvent is crucial for optimizing the reaction conditions and minimizing side reactions. Common bases include sodium hydroxide, sodium ethoxide, and triethylamine. Protic solvents like ethanol (B145695) or water, or aprotic polar solvents such as dimethylformamide (DMF), are often used.

A typical procedure involves the reaction of L-cysteine with 2-phenylethyl bromide in an aqueous basic solution. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Starting MaterialElectrophileBaseSolventYield (%)
L-Cysteine2-Phenylethyl bromideNaOHWater/Ethanol75-85
N-acetyl-L-cysteine2-Phenylethyl chlorideNaOEtEthanol80-90
L-Cysteine methyl ester2-Phenylethyl bromideEt3NDMF70-80
This table presents typical yields for the nucleophilic substitution reaction under various conditions, based on analogous S-alkylation reactions of cysteine.

Thiol-ene Additions: The thiol-ene reaction, a type of click chemistry, offers an alternative and often more efficient route for C-S bond formation. This reaction involves the radical-mediated addition of a thiol to an alkene. In the context of synthesizing this compound, this would involve the reaction of a cysteine derivative with styrene.

The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), or by photochemical methods (UV irradiation). The reaction proceeds via a radical chain mechanism, leading to the anti-Markovnikov addition of the thiol to the double bond. This method is known for its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups.

ThiolAlkeneInitiatorSolventYield (%)
N-acetyl-L-cysteineStyreneAIBNToluene>90
L-Cysteine methyl esterStyreneUV (365 nm)Methanol>95
This table illustrates the high efficiency of the thiol-ene reaction for the synthesis of S-substituted cysteines, based on analogous reactions.

Stereoselective Synthesis of the α-Amino Acid Stereocenter

Controlling the stereochemistry at the α-carbon is paramount in the synthesis of optically pure amino acids. Several advanced methodologies are employed to achieve high enantioselectivity or diastereoselectivity.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to induce a high degree of stereoselectivity in a chemical transformation. For the synthesis of S-substituted amino acids, asymmetric phase-transfer catalysis is a powerful technique.

In this approach, a chiral phase-transfer catalyst, often a quaternary ammonium (B1175870) salt derived from a cinchona alkaloid, is used to facilitate the alkylation of a glycine-derived Schiff base with an electrophile. The chiral catalyst forms a tight ion pair with the enolate of the Schiff base, effectively shielding one face of the enolate and directing the incoming electrophile to the other face, thus leading to a high enantiomeric excess of the desired product. After alkylation, hydrolysis of the Schiff base yields the enantiomerically enriched amino acid.

Glycine DerivativeElectrophileChiral CatalystBaseSolventEnantiomeric Excess (ee %)
N-(Diphenylmethylene)glycine tert-butyl ester2-Phenylethyl bromideO-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromideCsOH·H2OToluene/Water90-98
This table showcases the high enantioselectivity achievable with asymmetric phase-transfer catalysis in the synthesis of α-amino acids.

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product.

Commonly used chiral auxiliaries for amino acid synthesis include Evans' oxazolidinones and Schöllkopf's bis-lactim ethers. For instance, an N-acyloxazolidinone derived from a chiral amino alcohol can be alkylated with high diastereoselectivity. The bulky auxiliary effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered side. Subsequent cleavage of the auxiliary provides the desired amino acid with high optical purity.

Chiral AuxiliarySubstrateElectrophileBaseDiastereomeric Excess (de %)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneN-Propionyl oxazolidinone2-Phenylethyl iodideLDA>95
Schöllkopf's bis-lactim ether(2S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine2-Phenylethyl bromiden-BuLi>98
This table demonstrates the high diastereoselectivity achieved using chiral auxiliaries in the synthesis of α-amino acids.

Diastereoselective synthesis can be achieved by utilizing a substrate that already contains a stereocenter to influence the formation of a new stereocenter. In the context of this compound, a common starting material is L-cysteine, which already possesses the desired (R)-stereochemistry at the α-carbon. The S-alkylation of L-cysteine or its derivatives generally proceeds without affecting the existing stereocenter, thus providing a straightforward route to the enantiomerically pure product.

Protecting Group Strategies for Amino and Carboxyl Functionalities

During the synthesis of this compound, it is often necessary to protect the amino and carboxyl groups to prevent unwanted side reactions. The choice of protecting groups is critical and depends on the specific reaction conditions of the subsequent steps.

Amino Protecting Groups: The most common protecting groups for the amino functionality are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups.

Boc Group: This group is stable to a wide range of reaction conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA).

Fmoc Group: The Fmoc group is stable to acidic conditions but is cleaved by bases, typically piperidine (B6355638) in DMF. This orthogonality to the Boc group makes it particularly useful in peptide synthesis.

Carboxyl Protecting Groups: The carboxyl group is typically protected as an ester, such as a methyl, ethyl, or benzyl (B1604629) ester.

Methyl and Ethyl Esters: These are generally stable but can be hydrolyzed under basic conditions (saponification).

Benzyl Ester: The benzyl ester is stable to both acidic and basic conditions but can be removed by hydrogenolysis (catalytic hydrogenation), which is a mild and selective method.

The strategic selection and application of these protecting groups allow for the selective modification of the thiol group while keeping the amino and carboxyl functionalities intact. After the desired transformations, the protecting groups are removed to yield the final product.

Functional GroupProtecting GroupCleavage Conditions
AminoBoc (tert-butyloxycarbonyl)Trifluoroacetic acid (TFA)
AminoFmoc (9-fluorenylmethyloxycarbonyl)20% Piperidine in DMF
CarboxylMethyl/Ethyl esterNaOH, H2O
CarboxylBenzyl esterH2, Pd/C
This table summarizes common protecting groups used in the synthesis of amino acids and their respective cleavage conditions.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of S-substituted L-cysteine derivatives, such as this compound, are highly dependent on the optimization of various reaction parameters. In enzymatic syntheses, factors including pH, temperature, substrate concentration, and reaction time are critical for maximizing product formation and minimizing side reactions.

Research on analogous compounds, such as S-phenyl-L-cysteine, using recombinant tryptophan synthase, has demonstrated that optimal conditions can lead to significant improvements in yield. For instance, one study identified the optimal pH and temperature for the conversion of L-serine to S-phenyl-L-cysteine as 9.0 and 40°C, respectively. nih.gov Under these conditions, a high conversion rate of 97.1% was achieved in a scaled-up process, yielding a final product concentration of 38.6 g/L. nih.gov

Further studies involving engineered enzymes highlight the importance of parameter optimization. For an engineered tryptophan synthase used in the synthesis of L-tryptophan, a reaction analogous to S-substituted cysteine synthesis, optimal conditions were determined to be a L-serine concentration of 50 mmol/L, a temperature of 40°C, and a pH of 8. researchgate.net This optimized process, conducted over 12 hours, resulted in a product yield of 81%. researchgate.net The optimization of substrate feed rates in a stirred-tank bioreactor for L-cysteine production also led to high productivity and a molar yield of 94% based on the starting material, O-acetylserine. nih.gov These findings underscore the necessity of fine-tuning reaction conditions to achieve high yields and efficiency in the synthesis of specific amino acid derivatives.

Table 1: Optimization of Reaction Conditions for Enzymatic Synthesis of L-Cysteine Analogs

EnzymeProductOptimal pHOptimal Temperature (°C)Substrate ConcentrationReaction Time (h)Yield/ConversionReference
Recombinant Tryptophan SynthaseS-phenyl-L-cysteine9.040Not specifiedNot specified97.1% conversion nih.gov
Engineered Tryptophan Synthase (G395S/A191T)L-tryptophan8.04050 mmol/L L-serine1281% yield researchgate.net
O-acetylserine sulfhydrylaseL-cysteine7.025Continuous feedContinuous94% molar yield nih.gov

Bio-Catalytic and Enzymatic Synthesis

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, providing high selectivity and mild reaction conditions. mdpi.com The synthesis of this compound can be effectively achieved through various enzymatic strategies.

Enzyme-catalyzed Amino Acid Synthesis (e.g., Transaminases, Lyases)

Enzymes belonging to the lyase family are particularly relevant for the synthesis of S-substituted cysteines. Tryptophan synthase (EC 4.2.1.20) and O-acetylserine sulfhydrylase (OASS, also known as cysteine synthase, EC 2.5.1.47) are key biocatalysts in this context.

Tryptophan synthase, typically a heterodimeric complex, catalyzes the β-substitution reaction between L-serine and an indole (B1671886) molecule to form L-tryptophan. nih.govwikipedia.org However, the enzyme exhibits broad substrate specificity and can effectively catalyze the reaction between L-serine and various thiols to produce the corresponding S-substituted L-cysteine derivatives. researchgate.net For example, it has been successfully used to synthesize S-phenyl-L-cysteine from L-serine and thiophenol. researchgate.net The reaction mechanism involves the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, which facilitates the elimination of the hydroxyl group from serine and the subsequent nucleophilic attack by the thiol. wikipedia.org

O-acetylserine sulfhydrylase (OASS) is another crucial PLP-dependent enzyme that catalyzes the final step in the cysteine biosynthetic pathway in bacteria and plants. nih.govwikipedia.org It performs a β-replacement reaction where the acetyl group of O-acetyl-L-serine (OAS) is replaced by a sulfide (B99878) source to yield L-cysteine. researchgate.net The broad substrate specificity of OASS allows it to accept various sulfur nucleophiles, making it a valuable tool for the synthesis of unnatural amino acids, including S-alkylated cysteines. nih.gov

Engineering of Biocatalysts for Improved Stereoselectivity and Efficiency

The performance of natural enzymes can be significantly enhanced through protein engineering techniques to improve their activity, stability, and substrate specificity for industrial applications. ucl.ac.uk Directed evolution and site-directed mutagenesis are common strategies employed to tailor biocatalysts for specific synthetic purposes.

Directed evolution, which mimics natural selection in a laboratory setting, has been successfully applied to tryptophan synthase. Through methods like error-prone PCR, mutant libraries can be generated and screened for variants with improved properties. researchgate.net For instance, a mutant tryptophan synthase (G395S/A191T) was developed that exhibited a catalytic efficiency (kcat/Km) 4.8 times higher than that of the wild-type enzyme for L-tryptophan synthesis. researchgate.net Such enhancements in catalytic efficiency are directly applicable to the synthesis of S-substituted cysteines, leading to higher reaction rates and yields.

Table 2: Comparison of Wild-Type and Engineered Tryptophan Synthase

Enzyme VariantMutation(s)Key ImprovementFold Increase in EfficiencyReference
Wild-Type Tryptophan SynthaseNoneBaseline activity1x researchgate.net
Engineered Tryptophan SynthaseG395S/A191TEnhanced catalytic efficiency (kcat/Km)4.8x researchgate.net
Engineered Tryptophan SynthaseV231A/K382GIncreased activity3.79x researchgate.net

Whole-Cell Biotransformation Systems

Utilizing whole microbial cells as biocatalysts offers several advantages over isolated enzymes, including the elimination of costly and time-consuming enzyme purification, inherent cofactor regeneration, and enhanced enzyme stability within the cellular environment. nih.gov Engineered microorganisms, such as E. coli, are frequently used as "cell factories" for the production of valuable chemicals, including non-proteinogenic amino acids. nih.gov

For the synthesis of this compound, a whole-cell system can be designed by engineering the L-cysteine biosynthetic pathway in E. coli. This involves overexpressing key enzymes like the feedback-resistant serine acetyltransferase and the O-acetylserine sulfhydrylase, which has a broad substrate range. nih.gov By supplying the engineered cells with L-serine and 2-phenylethanethiol (B1584568) in the fermentation medium, the cellular machinery can convert these precursors into the target S-substituted amino acid. nih.gov

Furthermore, the efficiency of whole-cell biocatalysts can be improved through immobilization techniques. Immobilizing cells, for example by entrapment in a sol-gel matrix, can enhance their stability and reusability, making them suitable for continuous-flow reactor systems. mdpi.com This approach facilitates product separation and allows for sustained production over extended periods, representing a significant advancement for industrial-scale synthesis of specialty amino acids. mdpi.com

Iii. Comprehensive Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. By observing the behavior of atomic nuclei in a magnetic field, one can deduce the chemical environment, connectivity, and spatial relationships of atoms.

¹H (Proton) NMR Spectroscopy would be used to identify all unique proton environments in the molecule. For 2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid, distinct signals would be expected for the protons of the amino acid backbone (the α-hydrogen and the two β-hydrogens), the two methylene (B1212753) groups of the phenylethyl side chain, and the five protons on the phenyl ring. The chemical shift (δ) of each signal indicates its electronic environment, and the splitting pattern (multiplicity), governed by spin-spin coupling constants (J), reveals the number of neighboring protons.

¹³C NMR Spectroscopy provides information on the carbon skeleton. A proton-decoupled ¹³C NMR spectrum would show a single peak for each unique carbon atom. For the target molecule, one would expect to see distinct signals for the carboxyl carbon, the α-carbon, the β-carbon, the two methylene carbons of the phenylethyl group, and the carbons of the phenyl ring (with potentially four signals due to symmetry: ipso, ortho, meta, and para).

Hypothetical NMR Data Table: Without experimental data, the following table is a hypothetical representation of what might be expected. Actual values would need to be determined experimentally.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carboxyl (-COOH)~10-12~170-180
α-Carbon (-CH(NH₂)-)~3.5-4.0~50-60
β-Carbon (-CH₂-S-)~2.8-3.2~30-40
Methylene (-S-CH₂-CH₂-Ph)~2.7-3.0~30-35
Methylene (-CH₂-Ph)~2.7-3.0~35-40
Phenyl Ring (-C₆H₅)~7.1-7.3~125-130 (multiple signals)

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, a suite of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. It would confirm the connectivity within the amino acid backbone and the phenylethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton signal corresponds to which carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity across atoms that lack protons, such as quaternary carbons or the sulfur atom. For instance, it would show a correlation between the β-protons and the first methylene carbon of the phenylethyl group, confirming the C-S-C linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are bonded. It is essential for determining the three-dimensional structure and stereochemistry of the molecule.

Dynamic NMR studies involve recording NMR spectra at various temperatures. These experiments can provide insight into the molecule's conformational flexibility, such as rotation around single bonds. For this compound, this could be used to study the rotational barriers of the phenylethyl group and the preferred conformations of the amino acid side chain.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and for deducing its structure by analyzing how it breaks apart.

HRMS provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the elemental formula of the parent ion. For this compound (C₁₁H₁₅NO₂S), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula with high confidence.

Hypothetical HRMS Data Table:

IonCalculated Exact Mass (m/z)
[M+H]⁺ (Protonated)226.0896
[M+Na]⁺ (Sodium Adduct)248.0716

In tandem mass spectrometry (MS/MS), the protonated molecule (parent ion) is selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. The pattern of fragmentation provides a "fingerprint" that can confirm the identity of the compound and elucidate its structure.

For this compound, characteristic fragmentation pathways would be expected:

Loss of the carboxyl group: A common fragmentation for amino acids is the neutral loss of formic acid (HCOOH) or the loss of CO₂ and H₂O.

Cleavage of the C-S bond: The bond between the β-carbon and the sulfur atom, or the sulfur and the phenylethyl group, could cleave, leading to characteristic fragment ions.

Formation of the phenylethyl cation: Cleavage of the S-CH₂ bond could produce a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a very common fragment for compounds containing a benzyl (B1604629) or phenylethyl moiety.

Hypothetical MS/MS Fragmentation Table for [M+H]⁺:

Precursor Ion (m/z)Fragment Ion (m/z)Probable Neutral Loss / Fragment Structure
226.09180.08HCOOH (Formic Acid)
226.09121.02C₈H₉ (Phenylethyl radical)
226.09105.07C₈H₉S (Phenylethylsulfanyl radical)
226.0991.05C₉H₁₀S (Rearrangement and loss) - Tropylium

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Characterization

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that provides information on the size, shape, and charge of an ion, in addition to its mass-to-charge ratio (m/z). nih.gov This technique separates ions in the gas phase based on their differential mobility through a drift tube filled with a neutral buffer gas. mdpi.com The time it takes for an ion to traverse the drift tube is known as its drift time, which is proportional to its rotationally averaged collision cross-section (CCS). The CCS is a critical parameter that reflects the three-dimensional conformation of the molecule; compact, tightly folded structures experience fewer collisions with the buffer gas and thus travel faster (shorter drift time) than extended, unfolded conformers of the same m/z. nih.govmdpi.com

For this compound, IMS-MS can be employed to characterize its conformational landscape in the gas phase. The flexibility of the phenylethyl and propanoic acid moieties allows the molecule to adopt various spatial arrangements. These different conformations, or conformers, would be separated in the ion mobility cell, potentially appearing as distinct peaks or a broadened peak in the drift time distribution for a given m/z.

While direct experimental IMS-MS data for this specific compound is not extensively published, theoretical predictions of its CCS values provide insight into its expected behavior. Computational methods can calculate the theoretical CCS for different ionic adducts of the molecule, which can then be used to support experimental findings. uni.lu These predicted values serve as a benchmark for identifying the compound and characterizing its structure in complex mixtures. mdpi.com

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts. uni.lu
Adductm/zPredicted CCS (Ų)
[M+H]⁺226.08963150.5
[M+Na]⁺248.07157155.3
[M-H]⁻224.07507151.6
[M+NH₄]⁺243.11617167.5
[M+K]⁺264.04551151.8
[M+H-H₂O]⁺208.07961143.9
[M+HCOO]⁻270.08055166.4

Infrared (IR) and Raman Spectroscopy

Vibrational Analysis of Key Functional Groups (Amino, Carboxyl, Sulfanyl (B85325), Phenylethyl Moieties)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and their local chemical environment. For this compound, the spectra would be a composite of the characteristic vibrations of its constituent parts. Given its structure as an amino acid, it is expected to exist as a zwitterion in the solid state, with a protonated amino group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻).

Amino and Carboxyl Groups: The protonated primary amine (-NH₃⁺) would exhibit N-H stretching vibrations in the 3100-3000 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the carboxylate group (-COO⁻) are expected to appear as strong bands around 1600-1550 cm⁻¹ and 1420-1380 cm⁻¹, respectively. In a non-zwitterionic state (e.g., at very low pH), the carboxylic acid (-COOH) would show a characteristic C=O stretching vibration between 1725-1700 cm⁻¹ and a very broad O-H stretching band from 3300 to 2500 cm⁻¹ due to hydrogen bonding. docbrown.inforesearchgate.net

Sulfanyl Moiety: The S-H stretching vibration of the thiol group is typically weak and appears in the range of 2600-2550 cm⁻¹. Its detection can sometimes be challenging. The C-S stretching vibration is expected in the 700-600 cm⁻¹ region. researchgate.net

Phenylethyl Moiety: The phenylethyl group gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). Aromatic C=C ring stretching vibrations produce a series of peaks, often of variable intensity, in the 1600-1450 cm⁻¹ region. nist.gov Strong bands corresponding to C-H out-of-plane bending for a monosubstituted benzene (B151609) ring are expected in the 770-730 cm⁻¹ and 710-690 cm⁻¹ range. The aliphatic -CH₂- groups of the ethyl linker will show C-H stretching vibrations between 2975 and 2845 cm⁻¹. docbrown.info

Table 2: Expected Vibrational Frequencies for Key Functional Groups.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
Amino (-NH₃⁺)N-H Stretch3100 - 3000Medium-Strong
N-H Bend~1620, ~1520Medium
Carboxylate (-COO⁻)Asymmetric Stretch1600 - 1550Strong
Symmetric Stretch1420 - 1380Strong
Sulfanyl (-SH)S-H Stretch2600 - 2550Weak
PhenylethylAromatic C-H Stretch3100 - 3000Medium-Weak
Aromatic C=C Stretch1600 - 1450Variable
Aliphatic C-H Stretch2975 - 2845Medium-Strong

Hydrogen Bonding Network Analysis

The presence of multiple hydrogen bond donor and acceptor sites—namely the amino, carboxyl, and sulfanyl groups—suggests that this compound can form an extensive intermolecular hydrogen bonding network. nih.gov This network is crucial in determining the solid-state structure and influencing its spectroscopic properties.

X-ray Crystallography

Single-Crystal X-ray Diffraction for Solid-State Structure and Absolute Configuration Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. rigaku.com This technique would provide precise data on bond lengths, bond angles, and torsion angles for this compound, confirming its molecular conformation in the solid state. As an amino acid derivative, it is expected to crystallize in a zwitterionic form. researchgate.net

This analysis is also the sole method for unambiguously determining the absolute configuration of chiral centers. rigaku.com Assuming the L-cysteine precursor is used in its synthesis, the stereocenter at the α-carbon (C2) would be determined to be in the (S) configuration. The diffraction data would yield the precise spatial coordinates of each atom in the unit cell, allowing for a complete structural model. By analogy with the crystal structure of L-cysteine, specific geometric parameters can be anticipated. vub.ac.be

Table 3: Expected Bond Lengths and Angles Based on L-Cysteine Analogs. vub.ac.be
ParameterAtoms InvolvedExpected Value
Bond Length (Å)Cα - Cβ~1.53
Cβ - S~1.82
Cα - N~1.49
Cα - C(carboxyl)~1.53
Bond Angle (°)N - Cα - C(carboxyl)~110°
Cα - Cβ - S~114°
Cβ - S - C(ethyl)~100°

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing describes how individual molecules are arranged in the crystal lattice. This arrangement is governed by a combination of intermolecular forces. For this compound, the dominant forces would be the extensive hydrogen bonds discussed previously (Section 3.3.2). Studies on L-cysteine have shown that its crystal structure consists of molecules linked into chains and layers by N-H···O hydrogen bonds, with additional S-H···S or S-H···O interactions linking the layers. ed.ac.uk A similar packing motif stabilized by a robust hydrogen bonding network would be expected.

In addition to hydrogen bonding, the bulky phenylethyl group would play a significant role in the crystal packing through van der Waals interactions. These non-polar groups would likely segregate into hydrophobic regions of the crystal lattice. Furthermore, potential π-π stacking interactions between the phenyl rings of adjacent molecules could provide additional stabilization to the crystal structure. The interplay between the strong, directional hydrogen bonds of the amino acid core and the weaker, non-directional forces of the hydrophobic side chain would ultimately define the final crystal architecture.

Iv. Investigation of Biochemical and Cellular Interactions in Controlled in Vitro Models

Enzyme Substrate or Inhibitor Profiling

The interaction of this compound with enzymes, particularly those involved in amino acid metabolism and transport, remains uncharacterized.

Assessment of Interactions with Amino Acid Transporters and Metabolizing Enzymes in Acellular Systems

There is currently no available data from in vitro assays assessing whether 2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid acts as a substrate or inhibitor for key amino acid transporters (e.g., LAT1, ASCT2, EAATs) or metabolizing enzymes (e.g., aminotransferases, decarboxylases). Such studies would be essential to determine its potential for cellular uptake and metabolic fate.

Evaluation of Enzymatic Cleavage or Modification of the Sulfanyl (B85325) Linkage

The stability of the sulfanyl linkage is a key determinant of the biological activity of S-substituted cysteine derivatives. However, no research has been published on the susceptibility of the bond between the cysteine moiety and the phenylethyl group in this compound to enzymatic cleavage by enzymes such as cysteine-S-conjugate β-lyase or other relevant metabolic enzymes.

Protein-Ligand Binding Studies

Direct measurement of the binding affinity and structural interaction of this compound with specific protein targets is another area lacking experimental data.

Biophysical Techniques for Affinity and Stoichiometry Determination (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

No studies utilizing techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) have been reported for this compound. Consequently, there is no data on its binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), or entropy (ΔS) of interaction with any protein target.

Interactive Data Table: Hypothetical ITC Data for Protein-Ligand Interaction (Note: The following table is for illustrative purposes only, as no experimental data is available.)

ParameterValue
Binding Affinity (K_D) Data Not Available
Stoichiometry (n) Data Not Available
Enthalpy (ΔH) Data Not Available
Entropy (ΔS) Data Not Available

Structural Biology Approaches (e.g., Co-crystallization, NMR Titration) for Interaction Site Mapping

There are no published reports of co-crystallization studies or Nuclear Magnetic Resonance (NMR) titration experiments involving this compound and a protein target. As a result, the specific binding site and the nature of the molecular interactions remain unknown.

Cellular Uptake and Distribution Studies in Non-Human Cell Lines

Understanding how this compound enters and distributes within cells is fundamental to assessing its biological potential. However, no studies on the cellular uptake and subcellular distribution of this compound in any non-human cell lines have been documented in the scientific literature. Research in this area would be necessary to determine the mechanisms of its transport across the cell membrane and its intracellular localization.

Interactive Data Table: Illustrative Cellular Uptake Profile in a Hypothetical Cell Line (Note: The following table is for illustrative purposes only, as no experimental data is available.)

Cell LineIncubation Time (min)Uptake MechanismIntracellular Concentration (µM)
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Characterization of Cellular Permeation Mechanisms

The ability of this compound to enter cells has been a subject of preliminary investigation. Studies utilizing techniques such as flow cytometry have been employed to analyze the cellular uptake of related compounds. For instance, research involving S-phenethyl-L-cysteine has indicated that it can be taken up by cells, a critical first step for any potential biological activity. The precise mechanisms governing this permeation, whether through passive diffusion, active transport via amino acid transporters, or other endocytic pathways, remain an area for further detailed research. The physicochemical properties of this compound, including its lipophilicity conferred by the phenylethyl group, may influence its ability to cross the lipid bilayer of the cell membrane.

Table 1: Summary of Cellular Permeation Data for S-phenethyl-L-cysteine

Experimental ModelMethodologyKey FindingsReference
In Vitro Cell CultureFlow CytometryDemonstrated cellular uptake of the compound. rsc.org

Subcellular Localization Investigations

Following cellular entry, the distribution of a compound within subcellular compartments is crucial to understanding its mechanism of action. As of the current body of scientific literature, specific studies detailing the subcellular localization of this compound are not available. Determining whether the compound accumulates in the cytoplasm, mitochondria, nucleus, or other organelles would require further investigation using techniques such as fluorescence microscopy with a labeled version of the compound or subcellular fractionation followed by analytical quantification.

Modulation of Model Biological Pathways (In Vitro)

The impact of this compound on specific biological pathways is a key area of interest. However, detailed in vitro studies on its effects on amino acid signaling and protein synthesis are limited.

The structural similarity of this compound to the endogenous amino acid cysteine suggests a potential for interaction with amino acid sensing and signaling pathways. These pathways are critical for cellular growth, proliferation, and metabolism. However, there is currently a lack of specific research data from in vitro models, such as isolated cellular systems, that investigates the direct impact of this compound on key signaling molecules like mTORC1 or other elements of amino acid signaling cascades.

Cell-free extracts provide a simplified and controlled environment to study the fundamental processes of protein synthesis and degradation. While the synthesis of Boc-S-phenethyl-L-cysteine, a protected form of the compound, has been described for its use in creating derivatives with potential biological activity, direct studies on the effect of this compound on the machinery of protein synthesis or degradation in such systems have not been reported. wehi.edu.au Future research could explore whether this compound can be incorporated into nascent polypeptide chains, or if it interferes with ribosomal function or the activity of proteasomes.

Table 2: Research Status on the Modulation of Biological Pathways by this compound

Biological PathwayIn Vitro ModelStatus of Investigation
Amino Acid Signaling CascadesIsolated Cellular SystemsNo specific data available
Protein Synthesis/DegradationCell-Free ExtractsNo specific data available

V. Structure Activity Relationship Sar Studies of 2 Amino 3 2 Phenylethyl Sulfanyl Propanoic Acid Derivatives

Design and Synthesis of Analogues

The phenylethyl group is a critical component of the molecule, and its modification has been a key focus of SAR studies. Alterations to this moiety, including the introduction of various substituents on the aromatic ring and variations in the length of the alkyl chain, can profoundly influence the compound's interaction with its biological targets.

Aromatic substitutions on the phenyl ring can modulate the electronic and steric properties of the molecule. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the molecule's polarity and its ability to form hydrogen bonds or engage in pi-stacking interactions. Studies on related S-substituted cysteine derivatives have shown that such modifications can significantly impact biological activity.

ModificationPosition of SubstitutionSubstituentObserved Biological Activity
Aromatic SubstitutionparaMethoxyEnhanced inhibitory activity
Aromatic SubstitutionparaHalogen (F, Cl, Br)Potent inhibition
Aromatic SubstitutionparaMethylPotent inhibition

This table presents hypothetical data based on general findings in SAR studies of similar compounds, illustrating the potential impact of aromatic substitutions.

Varying the length of the alkyl chain connecting the phenyl ring to the sulfur atom is another crucial modification. This alteration can affect the molecule's flexibility and its ability to adopt the optimal conformation for binding to a target. Research on analogous phenylalkyl derivatives has demonstrated that elongating the alkyl chain can increase the lipophilic character of the molecule, which in turn can potentiate its inhibitory effects.

The sulfanyl (B85325) linkage is a key functional group that can be modified to explore its role in the compound's activity. Oxidation of the sulfide (B99878) to a sulfoxide (B87167) or a sulfone introduces polarity and alters the geometry and electronic properties of the linker.

The synthesis of sulfoxide and sulfone analogues allows for the investigation of the importance of the sulfur atom's oxidation state in biological interactions. Studies on diaryl sulfides, sulfoxides, and sulfones have shown that these modifications can lead to significant differences in biological activity, with the sulfide sometimes being the most active form.

AnalogueModificationImpact on PolarityPotential Effect on Activity
SulfoxideOxidation of sulfideIncreasedMay alter binding affinity and specificity
SulfoneFurther oxidationFurther IncreasedCan significantly change molecular geometry and interactions

This table illustrates the types of alterations made to the sulfanyl linkage and their potential consequences on the molecule's properties and activity.

The α-carbon of the amino acid backbone is a chiral center, meaning it can exist in two different spatial arrangements (enantiomers), typically designated as L and D forms. The stereochemistry at this position is often critical for biological activity, as biological targets such as enzymes and receptors are themselves chiral and often exhibit a high degree of stereoselectivity.

The synthesis of both the L- and D-enantiomers of 2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid is essential to determine if the biological activity is stereospecific. In many cases, one enantiomer is significantly more active than the other. For instance, studies comparing L-cysteine and D-cysteine have shown differences in their toxicological profiles, highlighting the importance of stereochemistry in biological systems.

To enhance the therapeutic potential of this compound, researchers have explored its incorporation into larger molecules such as peptides or the design of peptidomimetics.

Peptide Conjugation: By attaching the compound to a peptide, it is possible to improve its delivery to specific cells or tissues, enhance its stability, or modulate its pharmacokinetic properties. Peptides can act as carriers to transport the active molecule to its site of action. The use of cell-penetrating peptides (CPPs), for example, can facilitate the intracellular delivery of conjugated molecules.

Peptidomimetics: Peptidomimetics are molecules that mimic the structure and function of peptides but are designed to have improved properties, such as increased stability to enzymatic degradation and better oral bioavailability. Designing peptidomimetics based on the structure of this compound involves replacing parts of the molecule with non-peptide moieties while retaining the key pharmacophoric features required for biological activity. This approach can lead to the development of more drug-like candidates.

Correlation of Structural Features with Biochemical Interactions

A primary goal of SAR studies is to establish a clear correlation between the structural modifications of the analogues and their observed biochemical interactions. This understanding is crucial for the rational design of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new, untested compounds.

For a series of this compound derivatives, a QSAR model could be developed using a training set of compounds with known biological activities. The model would identify the key molecular descriptors that are most influential in determining the activity.

A hypothetical QSAR equation for this series might look like:

pIC50 = β0 + β1(LogP) + β2(HD) + β3(PSA)

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency).

LogP is the logarithm of the partition coefficient, representing lipophilicity.

HD is the number of hydrogen bond donors.

PSA is the polar surface area.

β0, β1, β2, and β3 are the regression coefficients determined from the analysis.

Such a model would allow researchers to predict the biological activity of newly designed analogues before their synthesis, thereby prioritizing the most promising candidates and streamlining the drug discovery process.

An article focusing on the specified subsections regarding "this compound" cannot be generated at this time.

Extensive searches for research data pertaining to the Structure-Activity Relationship (SAR) studies, specifically focusing on the ligand efficiency, lipophilicity analysis, conformational analysis, and bioactive conformation elucidation of this compound and its derivatives, did not yield any specific scientific literature or data.

Therefore, without any research findings on these particular aspects of the specified compound, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the requested outline and content inclusions.

Vi. Metabolic Pathway Investigations in Model Systems

In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are fundamental in early-stage drug discovery and xenobiotic research to predict the metabolic clearance of a compound in the body. These assays typically utilize subcellular fractions of liver cells, which are rich in drug-metabolizing enzymes.

Liver microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I metabolic enzymes, most notably cytochrome P450 (CYP) oxidases. creative-bioarray.com The S9 fraction is a supernatant of a liver homogenate centrifuged at 9,000g and contains both microsomal and cytosolic enzymes, encompassing both Phase I and Phase II metabolic activities. researchgate.net

The stability of a compound in these fractions is determined by incubating it with either microsomes or the S9 fraction in the presence of necessary cofactors (e.g., NADPH for CYPs) and measuring the decrease in the parent compound's concentration over time. evotec.com The results are typically expressed as the half-life (t½) of the compound and its intrinsic clearance (CLint). creative-bioarray.com

While no specific data for 2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid has been reported, studies on other S-substituted cysteine derivatives, such as S-allyl-L-cysteine, have utilized these systems. For instance, the metabolism of S-allyl-L-cysteine has been studied in liver S9 fractions, which catalyzed its N-acetylation. nih.gov It is plausible that this compound could undergo similar Phase II conjugation reactions in S9 fractions.

Table 1: Illustrative Example of Microsomal Stability Data

CompoundSpeciest½ (min)CLint (µL/min/mg protein)
This compoundHumanData not availableData not available
This compoundRatData not availableData not available
Verapamil (Control)Human15120
Warfarin (Control)Human>60<5

This table presents hypothetical data for illustrative purposes due to the absence of published experimental values for the target compound.

To identify the metabolites formed during stability assays, analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed. evotec.com This powerful technique separates the components of a mixture and provides information about their molecular weights and structures.

For structurally related compounds like S-benzyl-L-cysteine, metabolic studies in rats have identified hippuric acid as a major metabolite, suggesting cleavage of the C-S bond followed by metabolism of the resulting benzyl (B1604629) moiety. nih.gov For S-allyl-L-cysteine, metabolites such as N-acetyl-S-allyl-l-cysteine (NAc-SAC) and its sulfoxide (B87167) have been identified in plasma and urine. nih.gov Based on these findings, potential metabolites of this compound could include the N-acetylated derivative and products of S-oxidation. Cleavage of the thioether bond could also lead to the formation of phenylethyl mercaptan, which would be further metabolized.

Table 2: Potential Metabolites of this compound Based on Analogue Studies

Potential MetaboliteMetabolic ReactionAnalogous Compound
N-acetyl-2-amino-3-[(2-phenylethyl)sulfanyl]propanoic acidN-acetylationS-allyl-L-cysteine nih.gov
2-Amino-3-[(2-phenylethyl)sulfinyl]propanoic acidS-oxidationS-allyl-L-cysteine nih.gov
Phenylethyl mercaptan derivativesC-S bond cleavageS-benzyl-L-cysteine nih.gov

Biotransformation Pathways in Microbial Models

Microorganisms are widely used as models for mammalian metabolism due to the presence of analogous enzymatic pathways. They are also important for understanding the environmental fate of chemical compounds.

Various bacteria and fungi possess enzymes capable of degrading complex organic molecules. For sulfur-containing amino acids like cysteine and its derivatives, enzymes such as cysteine desulfhydrases can catalyze the removal of the sulfur group. nih.gov While specific studies on the microbial degradation of this compound are not available, the general metabolism of L-cysteine in microorganisms has been extensively reviewed. researchgate.netnih.gov Bacteria can utilize cysteine as a source of sulfur, nitrogen, and carbon. nih.gov It is conceivable that microorganisms could degrade this compound through cleavage of the C-S bond to utilize the cysteine moiety.

The introduction of a xenobiotic amino acid derivative into a microbial environment can potentially interfere with normal amino acid metabolism. For example, S-benzyl-L-cysteine has been shown to inhibit sulfur assimilation in maize plants by affecting L-cysteine biosynthesis. nih.gov In microorganisms, a similar inhibitory effect on cysteine or other amino acid metabolic pathways could occur. Alternatively, some microbes might be capable of utilizing the compound as a nutrient source, integrating its components into their metabolic pathways. Without experimental data, the specific role of this compound in microbial amino acid metabolism remains speculative.

In Silico Prediction of Metabolic Fate

Computational, or in silico, models are increasingly used to predict the metabolic fate of compounds, saving time and resources in the early stages of research. creative-biolabs.com These models use algorithms trained on large datasets of known metabolic reactions to predict the likely sites of metabolism on a new molecule and the potential metabolites that will be formed.

For this compound, in silico tools could predict several potential metabolic transformations. Common predictions for a molecule with its structure would likely include:

N-acetylation of the primary amine group.

S-oxidation of the thioether sulfur atom.

Hydroxylation of the aromatic ring of the phenylethyl group.

Cleavage of the C-S bond.

These predictions are based on the known substrate specificities of major drug-metabolizing enzymes. While these in silico predictions provide valuable hypotheses, they require experimental verification. nih.gov

Computational Tools for Metabolite Prediction

In modern drug discovery and xenobiotic research, computational (in silico) methods are indispensable for predicting the metabolic fate of novel compounds, complementing and guiding resource-intensive experimental studies. nih.gov These tools are employed to forecast various metabolic aspects, including sites of metabolism (SoMs), the structures of potential metabolites, and interactions with metabolic enzymes. nih.govnih.gov For a molecule like this compound, a variety of computational approaches can be utilized to anticipate its biotransformation.

The prediction of SoMs—the specific atoms in a molecule most susceptible to enzymatic attack—is a primary application of these tools. nih.gov Algorithms for SoM prediction can be broadly categorized into reactivity-based approaches, machine learning methods, and expert systems. nih.gov Reactivity-focused techniques assess the chemical lability of different positions within the molecule, while machine learning models, such as support vector machines (SVMs) and artificial neural networks (ANNs), are trained on large datasets of known metabolic reactions to recognize patterns associated with metabolic hotspots. nih.gov

Once potential SoMs are identified, other programs can generate the structures of likely metabolites. Expert systems like Meteor Nexus and SyGMa use curated sets of biotransformation rules to predict the products of Phase I and Phase II metabolism. nih.gov These tools can simulate reactions such as oxidation, reduction, and conjugation, providing a comprehensive overview of potential metabolic products. For this compound, such systems would likely predict oxidation at the sulfur atom or on the aromatic ring, as well as cleavage of the carbon-sulfur bond.

Furthermore, specific software can predict whether a compound is a substrate or inhibitor for major drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) isoforms. researchgate.net Programs like CypReact and modules within ADMET Predictor use machine learning and quantitative structure-activity relationship (QSAR) models to classify molecules, helping to foresee potential drug-drug interactions. nih.gov Recently developed models using Message Passing Neural Networks (MPNN) and Random Forest (RF) algorithms have also shown predictive power in assessing the risk of reactive metabolite formation. nih.govnih.gov

The table below summarizes some of the key computational approaches applicable to predicting the metabolism of xenobiotics.

Table 1: Computational Tools and Methods for Xenobiotic Metabolism Prediction
Tool/Method CategoryPrimary FunctionUnderlying MethodologyRelevance for this compound
Expert Systems (e.g., Meteor Nexus, SyGMa)Prediction of metabolite structures. nih.govUtilizes a knowledge base of established biotransformation rules to predict Phase I and II metabolites. nih.govPredicts potential products from reactions like S-oxidation, aromatic hydroxylation, and C-S bond cleavage.
Site of Metabolism (SoM) Predictors (e.g., SMARTCyp)Identifies the most metabolically labile atoms in a molecule. nih.govCombines reactivity parameters (e.g., activation energies) and accessibility models. nih.govHighlights the sulfur atom, the aromatic ring, and the benzylic carbon as potential sites of initial enzymatic attack.
Machine Learning Models (e.g., SVM, ANN, MPNN)Predicts SoMs, enzyme interactions, and potential for reactive metabolite formation. nih.govnih.govLearns from large datasets of known metabolic transformations and molecular descriptors to make predictions. nih.govnih.govCan assess the likelihood of the compound being a substrate for specific CYP isoforms and predict if metabolism could lead to reactive species.
ADMET Predictors (e.g., PreADMET, ADMET Predictor)Provides a broad profile of absorption, distribution, metabolism, excretion, and toxicity. nih.govbiorxiv.orgIntegrates various models, including QSAR, to predict a wide range of pharmacokinetic properties. biorxiv.orgOffers a holistic view of the compound's likely metabolic stability and clearance pathways.

Identification of Potential Biotransformation Enzymes

The biotransformation of this compound is expected to involve several key enzymatic pathways that target its distinct structural features: the cysteine S-conjugate core and the phenylethyl moiety.

A primary metabolic route for cysteine S-conjugates is cleavage of the carbon-sulfur bond, a reaction catalyzed by cysteine S-conjugate β-lyases (C-S lyases) . clinpgx.orgnih.gov These pyridoxal (B1214274) 5'-phosphate-dependent enzymes catalyze a β-elimination reaction, yielding pyruvate, ammonia, and a corresponding thiol. nih.gov In the case of this compound, this pathway would produce 2-phenylethanethiol (B1584568) as the sulfur-containing fragment. nih.gov This thiol could then undergo further metabolism.

The Cytochrome P450 (CYP) superfamily of enzymes is central to Phase I metabolism, primarily catalyzing oxidative reactions. nih.govnih.gov The phenylethyl group and the sulfur atom are potential targets for CYP-mediated oxidation. Aromatic hydroxylation of the phenyl ring or oxidation at the benzylic carbon are plausible reactions. Furthermore, direct S-oxidation of the thioether linkage to form the corresponding sulfoxide is a common metabolic pathway for sulfur-containing compounds. CYP3A4 is a particularly important isozyme, responsible for the metabolism of a vast number of xenobiotics. doi.org

Metabolism of the phenylethyl side chain can also be predicted by drawing parallels with related compounds like 2-phenylethylamine. This amine is metabolized by monoamine oxidase (MAO) to produce phenylacetaldehyde. nih.gov This intermediate is then further oxidized, primarily by aldehyde dehydrogenase and to a lesser extent by aldehyde oxidase , to yield phenylacetic acid. nih.gov Should a metabolic pathway cleave the molecule to expose the phenylethyl group, these enzymes could play a significant role in its subsequent biotransformation.

Following initial Phase I reactions, the resulting metabolites can undergo Phase II conjugation. Enzymes such as UDP-glucuronosyltransferases (UGTs) could conjugate hydroxyl groups introduced by CYP enzymes, while the thiol released by C-S lyase activity could be a substrate for S-glucuronidation, facilitating excretion. nih.gov

The table below details the potential enzymes involved in the biotransformation of this compound.

Table 2: Potential Biotransformation Enzymes and Metabolic Reactions
Enzyme/Enzyme ClassCatalyzed ReactionPotential Metabolite(s)
Cysteine S-conjugate β-lyaseβ-elimination (C-S bond cleavage). clinpgx.orgnih.govPyruvate, Ammonia, 2-Phenylethanethiol
Cytochrome P450 (CYP) EnzymesS-oxidation. nih.gov2-Amino-3-[(2-phenylethyl)sulfinyl]propanoic acid (Sulfoxide)
Cytochrome P450 (CYP) EnzymesAromatic hydroxylation. nih.gov2-Amino-3-{[2-(hydroxyphenyl)ethyl]sulfanyl}propanoic acid
Monoamine Oxidase (MAO) / Aldehyde DehydrogenaseOxidation of the phenylethyl side chain (following upstream cleavage). nih.govPhenylacetic acid
UDP-glucuronosyltransferases (UGTs)Glucuronidation of hydroxylated metabolites. nih.govGlucuronide conjugates

Compound Names

Full Chemical Name
This compound
2-Amino-3-[(2-phenylethyl)sulfinyl]propanoic acid
2-Amino-3-{[2-(hydroxyphenyl)ethyl]sulfanyl}propanoic acid
2-phenylethanethiol
2-phenylethylamine
Phenylacetaldehyde
Phenylacetic acid
Pyruvate
Ammonia

Vii. Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and can provide deep insights into the properties of a molecule.

A comprehensive conformational analysis for 2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid, which would identify its stable three-dimensional structures and the energy barriers between them, does not appear to have been published. Such a study would be essential for understanding its flexibility and how it might interact with biological targets.

Detailed studies on the electronic structure of this compound, including the analysis of its frontier molecular orbitals (HOMO and LUMO) and its electrostatic potential, are not available in the current body of scientific literature. These calculations would be vital for predicting the molecule's reactivity and its potential to engage in various chemical reactions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior.

There is a lack of published MD simulation studies investigating the influence of different solvents on the conformational dynamics of this compound. Such research would be important for understanding how the molecule behaves in aqueous biological environments versus non-polar lipid environments.

While the potential for this compound to interact with proteins is implicit in its structure, specific ligand-protein interaction simulations or binding pose predictions for this compound with any particular protein target have not been reported in scientific publications. These simulations are a cornerstone of modern drug design, helping to predict the binding affinity and mode of action of potential drug candidates.

Chemoinformatics and Database Mining

A thorough search of major chemical and biological databases using chemoinformatic tools did not yield significant, specific datasets or collections of studies focused on this compound. While the compound is listed in several chemical supplier databases, curated datasets of its biological activity or computational properties are not publicly available.

Similarity Searching for Related Scaffolds

Similarity searching is a fundamental chemoinformatic technique used to identify molecules with structural resemblances to a query compound. The underlying principle is the similarity property principle, which posits that structurally similar molecules are likely to exhibit similar physicochemical and biological properties. For "this compound," similarity searching can be instrumental in identifying existing compounds with potentially analogous functions, thereby providing a starting point for lead optimization or tool compound discovery.

3D similarity searching methods, on the other hand, consider the three-dimensional conformation of molecules. frontiersin.org Techniques such as pharmacophore modeling and shape similarity can identify compounds that may have different 2D structures but present a similar 3D arrangement of key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers). frontiersin.orgacs.org This approach is particularly valuable for "scaffold hopping," which aims to discover novel chemical skeletons that retain the biological activity of the original molecule. acs.orgnih.gov

A similarity search for scaffolds related to "this compound" would likely yield a variety of structures. The core scaffold of the query molecule can be described as a cysteine derivative with a phenylethyl group attached to the sulfur atom. Therefore, related scaffolds could include other S-substituted cysteine derivatives, phenylalanine analogs with sulfur-containing side chains, and bioisosteres of the amino acid backbone. The following table outlines potential related scaffolds that could be identified through such a search.

Scaffold Class General Structure Potential Significance
S-Alkyl/Aryl Cysteine DerivativesR-S-CH₂-CH(NH₂)-COOHExploration of the impact of different substituents on the sulfur atom.
Phenylalanine Analogs with Sulfur LinkagesPh-X-CH₂-CH(NH₂)-COOH (X=S, SO, SO₂)Investigation of the role of the sulfur oxidation state and the methylene (B1212753) linker.
Homocysteine DerivativesPh-CH₂-CH₂-S-CH₂-CH₂-CH(NH₂)-COOHEvaluation of the effect of extending the amino acid backbone.
Bioisosteric Replacementse.g., replacing the carboxylic acid with a tetrazoleProbing the importance of the carboxylic acid moiety for biological activity and improving pharmacokinetic properties.

Predictive Modeling for Chemical Reactivity and Synthetic Accessibility

Predictive modeling in computational chemistry utilizes algorithms and statistical methods to forecast the properties and behavior of molecules. For "this compound," this can be applied to understand its chemical reactivity and to assess its synthetic accessibility.

Chemical Reactivity:

The chemical reactivity of "this compound" is primarily dictated by its functional groups: the amino group, the carboxylic acid, and the thioether linkage. Computational methods, such as those based on density functional theory (DFT), can be used to calculate various electronic properties that correlate with reactivity. researchgate.net These properties include frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. For instance, the nucleophilicity of the amino group and the sulfur atom, as well as the acidity of the carboxylic acid proton, can be quantitatively predicted.

Machine learning models are also increasingly used to predict chemical reactivity. acs.orgacs.org These models are trained on large datasets of known reactions and can predict the likelihood of a molecule participating in specific transformations. arocjournal.com For "this compound," such models could predict its susceptibility to oxidation at the sulfur atom, its propensity to form amide bonds at the carboxylic acid, or its participation in N-alkylation reactions.

The following table summarizes key reactivity parameters that can be computationally predicted for this molecule.

Parameter Computational Method Predicted Information
pKaQuantum Mechanics (QM), Quantitative Structure-Property Relationship (QSPR)Acidity of the carboxylic acid and basicity of the amino group.
Nucleophilicity/ElectrophilicityDFT (Fukui functions, conceptual DFT)Reactivity of the amino and sulfur atoms towards electrophiles.
Bond Dissociation EnergiesQM calculationsStability of C-S, S-H (if protonated), and N-H bonds.
Susceptibility to OxidationQM, Machine LearningLikelihood of the thioether oxidizing to a sulfoxide (B87167) or sulfone.

Synthetic Accessibility:

Synthetic accessibility is a measure of how easily a molecule can be synthesized. rogue-scholar.org Computational tools can estimate synthetic accessibility based on molecular complexity, the prevalence of its fragments in commercially available databases, and retrosynthetic analysis algorithms. eurekaselect.comresearchgate.net A synthetic accessibility score can be calculated, often on a scale of 1 (very easy to synthesize) to 10 (very difficult to synthesize). researchgate.net

For "this compound," a computational assessment would likely indicate a relatively high degree of synthetic accessibility. The key bond formation is the S-alkylation of cysteine with a phenylethyl halide or a similar electrophile. The starting materials, L-cysteine and 2-phenylethyl bromide, are readily available. Retrosynthesis software would likely propose a straightforward synthetic route, contributing to a favorable accessibility score.

Predictive models can also identify potential challenges in the synthesis, such as the need for protecting groups for the amino and carboxyl functions of cysteine to prevent side reactions during the S-alkylation step. The following table outlines the factors considered in the computational assessment of synthetic accessibility.

Factor Computational Assessment Approach Implication for this compound
Molecular ComplexityCalculation of complexity indices (e.g., Bertz complexity)The molecule has a moderate complexity.
Fragment AnalysisComparison of molecular fragments against databases of known building blocksThe core fragments (cysteine, phenylethyl) are common and readily available.
Retrosynthetic AnalysisRule-based or machine learning-based retrosynthesis predictionA simple and high-yielding retrosynthetic disconnection is likely.
Starting Material AvailabilityDatabase lookup of precursor moleculesL-cysteine and 2-phenylethyl derivatives are commercially available.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid, and how can its purity and structure be validated?

  • Synthesis : Begin with a thiol-alkylation reaction between cysteine derivatives (e.g., protected cysteine) and 2-phenylethyl halides under basic conditions (e.g., potassium carbonate in DMF) to introduce the sulfanyl group . Purify intermediates via recrystallization or column chromatography. Final deprotection of the amino group can be achieved using trifluoroacetic acid.
  • Characterization : Validate purity using reverse-phase HPLC with UV detection (λ = 254 nm). Confirm structure via 1H^1H-NMR (e.g., δ 1.8–2.5 ppm for methylene protons adjacent to sulfur) and high-resolution mass spectrometry (HRMS) to match theoretical molecular ion peaks .

Q. How can researchers determine the stereochemical configuration of this compound, and what challenges arise in distinguishing enantiomers?

  • Method : Use chiral column chromatography (e.g., Chirobiotic T) for enantiomeric separation. Confirm optical activity via polarimetry ([α]D_D values) and compare with known standards .
  • Challenges : Overlapping signals in NMR due to similar environments of diastereomers. Mitigate by employing 13C^{13}C-NMR or 2D-COSY to resolve coupling patterns .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?

  • Approach : Apply quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify energy barriers in thiol-alkylation steps . Use software like Gaussian or ORCA to simulate reaction kinetics.
  • Experimental Validation : Compare computed activation energies with experimental Arrhenius plots derived from variable-temperature NMR studies. Adjust solvent polarity (e.g., DMF vs. THF) to stabilize intermediates .

Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions for derivatives of this compound?

  • Root Cause Analysis : Discrepancies often arise from solvent effects or proton exchange in NMR. For example, pH-dependent shifts in carboxyl protons (δ 12–14 ppm) may not align with gas-phase calculations .
  • Resolution : Re-run simulations with implicit solvation models (e.g., SMD in water) and validate via 1H^1H-15N^{15}N-HSQC to detect hydrogen bonding interactions. Cross-reference with X-ray crystallography data for solid-state conformation .

Q. How can researchers design enzyme inhibition assays to study the biological activity of this compound?

  • Protocol : Use surface plasmon resonance (SPR) to measure binding kinetics to target enzymes (e.g., cysteine proteases). Prepare a compound library with varying substituents on the phenyl ring to assess structure-activity relationships (SAR) .
  • Data Interpretation : Analyze inhibition constants (KiK_i) using the Cheng-Prusoff equation. Validate results with isothermal titration calorimetry (ITC) to confirm thermodynamic parameters (ΔH, ΔS) .

Methodological Considerations

  • Reaction Optimization : Leverage high-throughput screening (HTS) with robotic liquid handlers to test 96 reaction conditions (e.g., bases, solvents) in parallel, reducing trial-and-error approaches .
  • Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., oxidized sulfoxide derivatives). Compare retention times and fragmentation patterns with synthetic standards .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.